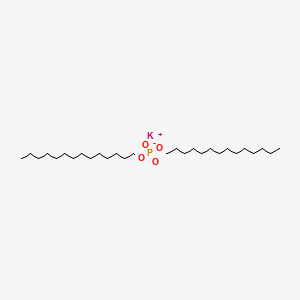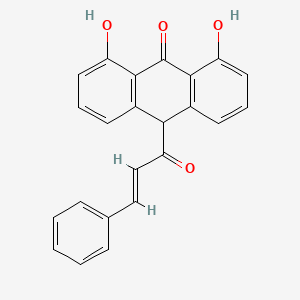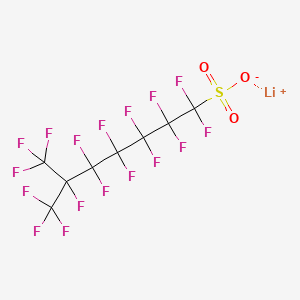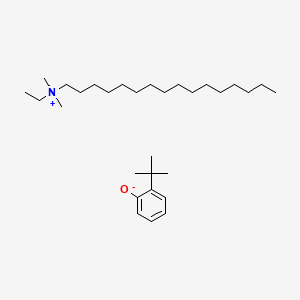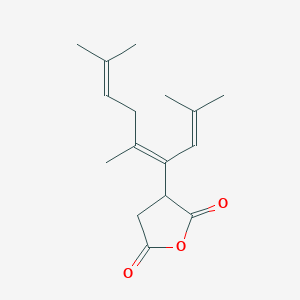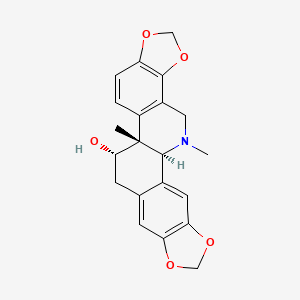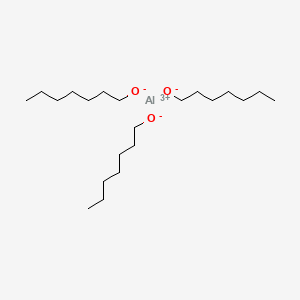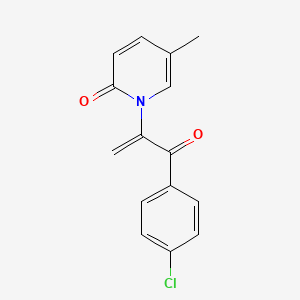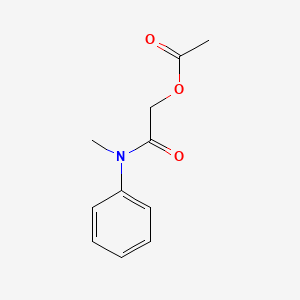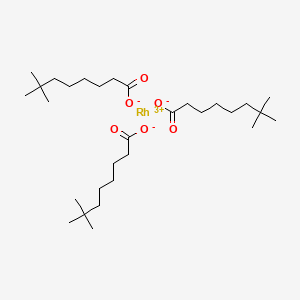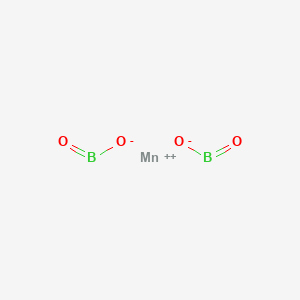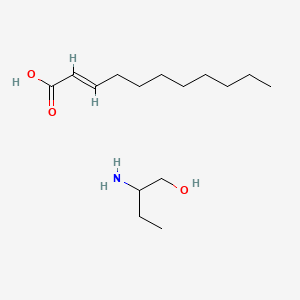
Einecs 301-856-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecenoic acid, compound with 2-aminobutan-1-ol, typically involves the reaction between undecenoic acid and 2-aminobutan-1-ol in a 1:1 molar ratio. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction may involve heating and the use of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Undecenoic acid, compound with 2-aminobutan-1-ol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Undecenoic acid, compound with 2-aminobutan-1-ol, has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin conditions.
Industry: It is used in the formulation of personal care products, including creams and lotions, due to its emollient properties.
Mechanism of Action
The mechanism of action of undecenoic acid, compound with 2-aminobutan-1-ol, involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit the activity of certain enzymes, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Undecenoic Acid: A similar compound with antimicrobial properties, often used in the treatment of fungal infections.
2-Aminobutan-1-ol: An amine alcohol used in various chemical syntheses.
Uniqueness
Undecenoic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties of undecenoic acid and 2-aminobutan-1-ol. This combination enhances its antimicrobial activity and makes it suitable for various applications in research and industry.
Properties
CAS No. |
94086-67-6 |
|---|---|
Molecular Formula |
C15H31NO3 |
Molecular Weight |
273.41 g/mol |
IUPAC Name |
2-aminobutan-1-ol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-2-4(5)3-6/h9-10H,2-8H2,1H3,(H,12,13);4,6H,2-3,5H2,1H3/b10-9+; |
InChI Key |
DOAAAMDFRRJVCP-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)O.CCC(CO)N |
Canonical SMILES |
CCCCCCCCC=CC(=O)O.CCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


